molecular formula C24H26N2O4 B15101858 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B15101858
M. Wt: 406.5 g/mol
InChI Key: VXPQMCIUFVTDAH-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving a suitable precursor such as a catechol derivative and an epoxide.

    Synthesis of the Tetrahydrocarbazole Moiety: The tetrahydrocarbazole moiety can be prepared via a Fischer indole synthesis, starting from a phenylhydrazine derivative and a cyclohexanone.

    Coupling Reaction: The final step involves coupling the benzodioxepin ring with the tetrahydrocarbazole moiety through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and a suitable base under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamide linkage, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetamide linkage.

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.

    Material Science: Its structural properties may be explored for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide: Lacks the methoxy group, which may affect its biological activity and chemical properties.

    2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(6-methoxy-1H-indol-1-yl)acetamide: Contains an indole moiety instead of a tetrahydrocarbazole, leading to different interactions and applications.

Uniqueness

The presence of both the benzodioxepin ring and the methoxy-substituted tetrahydrocarbazole moiety in 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide provides it with unique structural and functional properties

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C24H26N2O4/c1-28-16-7-8-19-18(14-16)17-4-2-5-20(24(17)26-19)25-23(27)13-15-6-9-21-22(12-15)30-11-3-10-29-21/h6-9,12,14,20,26H,2-5,10-11,13H2,1H3,(H,25,27)

InChI Key

VXPQMCIUFVTDAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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